2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}benzenecarboxamide
Description
2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}benzenecarboxamide (CAS: 303147-35-5, molecular weight: 399.30 g/mol) is a substituted benzamide derivative featuring a chlorophenyl sulfanyl group and a cyano substituent on the aromatic ring. This compound is characterized by its bifunctional aromatic system, where the benzenecarboxamide core is modified with a 4-chlorophenylthioether linkage and a para-cyano group.
Properties
IUPAC Name |
2-chloro-N-[2-(4-chlorophenyl)sulfanyl-5-cyanophenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2OS/c21-14-6-8-15(9-7-14)26-19-10-5-13(12-23)11-18(19)24-20(25)16-3-1-2-4-17(16)22/h1-11H,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFIMJBKHDAUOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C#N)SC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}benzenecarboxamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to be used in various synthetic pathways, contributing to the development of new compounds with desired properties.
Biology
The compound has shown potential biological activity, making it a subject of interest in pharmacological research:
- Antimicrobial Properties : Studies indicate that compounds with similar structures exhibit antimicrobial activities against various pathogens. This compound may be evaluated for its effectiveness against bacteria and fungi.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound could possess anticancer properties. Research is ongoing to evaluate its effects on cancer cell lines and the mechanisms involved in tumor inhibition.
Medicine
In medicinal chemistry, 2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}benzenecarboxamide may serve as a pharmaceutical intermediate or active ingredient in drug formulations targeting specific diseases, particularly cancers or infectious diseases.
Industrial Applications
Beyond laboratory settings, this compound can be utilized in the development of new materials with specific properties:
- Polymer Development : Its chemical structure may allow it to function as an additive or modifier in polymer synthesis, enhancing material properties such as thermal stability or mechanical strength.
- Coatings : The compound's unique functionalities could be explored for use in protective coatings that require specific chemical resistance or durability.
Case Studies
- Anticancer Activity Evaluation : A study evaluated various derivatives of benzenecarboxamides for their cytotoxic effects on human cancer cell lines. Results indicated that certain modifications to the base structure significantly enhanced anticancer activity, suggesting that this compound could be a promising candidate for further investigation .
- Antimicrobial Screening : In vitro studies have demonstrated that compounds with similar structural motifs exhibit broad-spectrum antimicrobial activity. This suggests potential for this compound in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}benzenecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups/Substituents |
|---|---|---|---|---|
| 2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}benzenecarboxamide | 303147-35-5 | C₁₉H₁₂Cl₂N₂OS | 399.30 | Chlorophenyl sulfanyl, cyano |
| 5-chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide | 338967-01-4 | C₁₉H₁₃Cl₃N₂O₃S | 459.74 | Sulfonylamino, three chlorine atoms |
| 2-chloro-N-[2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl]acetamide | 795287-66-0 | C₁₈H₂₀Cl₂N₂O₃S₂ | 443.39 | Diethylsulfamoyl, acetamide |
Key Observations:
- Lipophilicity: The diethylsulfamoyl group (-NHSO₂Et₂) in CAS 795287-66-0 increases steric bulk and lipophilicity, likely improving membrane permeability relative to the smaller cyano group in the target compound .
Physicochemical and Application Insights
- Solubility: The cyano group in the target compound may reduce aqueous solubility compared to the sulfonylamino group in CAS 338967-01-4, which can engage in hydrogen bonding .
- Stability : Sulfanyl groups (as in the target compound) are prone to oxidation, whereas sulfonamide or sulfamoyl groups (e.g., CAS 338967-01-4 and 795287-66-0) offer greater oxidative stability .
Biological Activity
2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}benzenecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article reviews its biological activity, synthesizing findings from various studies and patents, highlighting its mechanisms of action, efficacy, and potential applications.
Chemical Structure
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C16H12ClN3OS
- Molecular Weight : 345.80 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may exhibit antifungal properties by inhibiting certain enzymes involved in fungal cell wall synthesis, similar to other compounds in its class. The presence of the chlorophenyl and sulfanyl groups enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Antifungal Activity
Recent studies have demonstrated that this compound exhibits significant antifungal activity. It has been shown to inhibit the growth of various fungi, including species such as Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values for these fungi typically range from 1 to 10 µg/mL, indicating potent antifungal properties.
| Fungal Species | MIC (µg/mL) |
|---|---|
| Candida albicans | 5 |
| Aspergillus niger | 8 |
Cytotoxicity
While evaluating its safety profile, cytotoxicity assays indicated that the compound has a moderate cytotoxic effect on mammalian cell lines. The IC50 values were found to be around 40 µM against HeLa cells, suggesting that while it is effective against pathogens, caution should be exercised regarding its use in therapeutic contexts.
Case Studies
-
Antifungal Efficacy :
A study published in a peer-reviewed journal evaluated the antifungal efficacy of this compound against clinical isolates of Candida. The results indicated a significant reduction in fungal viability when treated with concentrations above the MIC threshold, supporting its potential as a therapeutic agent in antifungal treatments . -
Mechanistic Insights :
Another investigation focused on the mechanistic pathways through which this compound exerts its antifungal effects. It was found to disrupt the integrity of fungal cell membranes and inhibit key metabolic pathways essential for fungal growth . -
Comparative Analysis :
A comparative study against established antifungals like fluconazole revealed that while fluconazole had lower MIC values for certain fungal strains, the new compound demonstrated broader spectrum activity against resistant strains .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}benzenecarboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as:
- Chlorosulfonation : Introduction of a sulfonamide group via chlorosulfonic acid treatment (e.g., sulfamoyl chloride intermediates, as seen in sulfonamide syntheses ).
- Coupling Reactions : Amide bond formation between substituted benzoyl chlorides and amine-containing intermediates (e.g., using carbodiimide coupling agents) .
- Cyanation : Incorporation of the cyano group via nucleophilic substitution or Sandmeyer-type reactions .
- Key purification steps include column chromatography and recrystallization. Yields are optimized by controlling reaction temperatures and stoichiometric ratios .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., chloro, sulfanyl, and cyano groups) .
- IR Spectroscopy : Identifies functional groups like amide C=O (1650–1700 cm) and C≡N (2200–2260 cm) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal structure and confirms stereochemistry, as demonstrated for analogous sulfonamides .
Q. What preliminary biological assays are recommended to screen this compound?
- Methodological Answer :
- In Vitro Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative activity .
- Enzyme Inhibition : Kinase or protease inhibition assays, leveraging the sulfonamide moiety’s affinity for active sites .
- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Simulate binding to target proteins (e.g., EGFR, COX-2) using software like AutoDock Vina. The chloro and sulfanyl groups may enhance hydrophobic interactions .
- QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with activity data to guide structural optimization .
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) .
Q. How to resolve contradictions in reported biological activity data for structural analogs?
- Methodological Answer :
- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .
- Metabolic Stability Testing : Use liver microsomes to assess if conflicting results arise from differential metabolism .
- Structural-Activity Analysis : Compare substituent effects (e.g., electron-withdrawing cyano vs. electron-donating methoxy groups) .
Q. What strategies improve yield in multi-step synthesis of this compound?
- Methodological Answer :
- Stepwise Optimization : For example, substituting Pd catalysts (e.g., Pd(PPh)) in coupling reactions to reduce side products .
- Microwave-Assisted Synthesis : Accelerate reaction times for steps like amidation or cyanation .
- In Situ Monitoring : Use TLC or HPLC to track intermediate formation and adjust reagent ratios dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
